molecular formula C24H20FNO4 B15107404 5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B15107404
M. Wt: 405.4 g/mol
InChI Key: XMLIYYAKRRBVSC-UHFFFAOYSA-N
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Description

5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a structurally complex small molecule characterized by a phenolic core substituted with two distinct groups: a 2-fluorobenzyloxy moiety at position 5 and a 1,2-oxazol-5-yl group at position 2. The oxazole ring is further substituted with a 3-methyl group and a 4-(2-methoxyphenyl) group. This compound combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C24H20FNO4/c1-15-23(19-8-4-6-10-22(19)28-2)24(30-26-15)18-12-11-17(13-21(18)27)29-14-16-7-3-5-9-20(16)25/h3-13,27H,14H2,1-2H3

InChI Key

XMLIYYAKRRBVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a phenolic compound.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxazole ring and other functional groups can be reduced under suitable conditions.

    Substitution: The fluorobenzyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the oxazole ring could produce amines or other reduced derivatives.

Scientific Research Applications

5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Comparison of Oxazole/Isoxazole Derivatives

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source (Evidence)
Target Compound 1,2-oxazol-5-yl 4-(2-methoxyphenyl), 3-methyl; 5-(2-fluorobenzyloxy)phenol ~407.4 (calculated)* N/A N/A N/A
4-(4-Chlorophenyl)-3-(4-((2-fluorobenzyl)oxy)phenyl)-5-methylisoxazole (Compound 15) 1,2-oxazol-5-yl 4-(4-chlorophenyl), 3-(4-(2-fluorobenzyloxy)phenyl), 5-methyl ~423.9 (calculated) 119.5–120.9 91
N-[(2-Chlorophenyl)methyl]-2-methoxy-4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonamide 1,2-oxazol-5-yl 3-methyl; sulfonamide-linked 2-chlorophenylmethyl 392.86 N/A N/A
5-Methoxy-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol 1,2-oxazol-3-yl 5-methyl; aminomethyl linker to phenol 276.34 N/A N/A

*Calculated molecular weight assumes formula C₂₄H₂₀FNO₄.

Key Observations :

  • Substituent Effects : The target compound’s 4-(2-methoxyphenyl) group on the oxazole contrasts with the 4-chlorophenyl group in compound 15 (). Chlorine’s electron-withdrawing nature may reduce solubility compared to methoxy’s electron-donating effect .
  • Synthetic Yields : Compound 15 () achieved a 91% yield using 2-fluorobenzyl chloride, suggesting efficient coupling methodologies for benzyloxy introduction .

Analogs with Varied Heterocycles

Table 2: Heterocycle Replacement Comparisons

Compound Name/ID Core Structure Key Features Molecular Weight (g/mol) Source (Evidence)
5-(2-Fluorobenzyl)oxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol Pyrimidin-4-yl Pyrimidine replaces oxazole; retains 2-fluorobenzyloxy and 2-methoxyphenyl ~417.4 (calculated)
5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol 1,2,4-triazol-3-ol Triazole core with dual methoxyphenyl groups 311.34

Key Observations :

  • Pyrimidine vs.
  • Triazole Derivatives: The triazole compound () exhibits a hydrogen-bonding hydroxyl group, which may enhance solubility but reduce membrane permeability relative to the target compound’s nonpolar oxazole .

Substituent Variations and Physicochemical Properties

  • Fluorine vs. Methoxy: The 2-fluorobenzyloxy group in the target compound may improve metabolic stability compared to non-halogenated analogs due to reduced susceptibility to oxidative metabolism .

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